An In-depth Technical Guide to 3,4-Dimethoxyphenylboronic Acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 3,4-Dimethoxyphenylboronic Acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 3,4-Dimethoxyphenylboronic acid, a versatile building block in modern organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development and materials science.
Core Chemical and Physical Properties
3,4-Dimethoxyphenylboronic acid is a white to off-white solid organic compound.[1] Its core structure consists of a phenyl ring substituted with a boronic acid group and two methoxy (B1213986) groups at the 3 and 4 positions. These electron-donating methoxy groups significantly influence its reactivity, particularly in cross-coupling reactions.
Quantitative Data Summary
The key physicochemical properties of 3,4-Dimethoxyphenylboronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 122775-35-3 | [2][3] |
| Molecular Formula | C8H11BO4 | [1][3] |
| Molecular Weight | 181.98 g/mol | [1][2][3] |
| Melting Point | 245-250 °C (lit.) | [1][2][4] |
| Boiling Point | 336.7 ± 52.0 °C (Predicted) | [4] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |
| Water Solubility | 25 g/L | [4] |
| Appearance | Off-white powder/solid | [1] |
| IUPAC Name | (3,4-dimethoxyphenyl)boronic acid | [3] |
| InChI Key | RCVDPBFUMYUKPB-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(OC)C=C(C=C1)B(O)O | [2] |
Reactivity and Stability
General Reactivity
Arylboronic acids are notable for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The reactivity of 3,4-Dimethoxyphenylboronic acid in these reactions is enhanced by the presence of the two electron-donating methoxy groups on the phenyl ring. These groups increase the nucleophilicity of the aryl group, which can facilitate the crucial transmetalation step in the palladium-catalyzed cycle.
The boronic acid functional group also allows for the formation of stable complexes with diols. This property is not only relevant for its use in synthesis but also for applications in bioconjugation and the development of sensors.
Stability and Storage
For optimal stability, 3,4-Dimethoxyphenylboronic acid should be stored in a cool, dry, and well-ventilated area.[5] It is recommended to keep the container tightly sealed to prevent degradation from moisture and air.[5] Some sources suggest refrigeration to maintain product quality.[5] The compound is incompatible with strong oxidizing agents and acids.[5]
Key Applications and Experimental Protocols
The primary application of 3,4-Dimethoxyphenylboronic acid is as a reactant in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of compounds, including biaryls, which are common motifs in pharmaceuticals and functional materials.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like 3,4-Dimethoxyphenylboronic acid) and an organic halide or triflate.[6] This reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[6]
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the boronate (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using 3,4-Dimethoxyphenylboronic acid. This protocol is representative and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3,4-Dimethoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%)
-
Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, 3,4-Dimethoxyphenylboronic acid, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling an inert gas (N2 or Ar) through the solution for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Synthesis
3,4-Dimethoxyphenylboronic acid has been utilized as a key starting material in the synthesis of various complex molecules. Notable examples include:
-
Buflavine: A natural alkaloid with potential biological activities.[2]
-
Lipidated Malarial Glycosylphosphatidylinositols (GPI): Used in the preparation of these complex biomolecules.[2]
-
3,3″,4,4″-tetramethoxy-1,1′:4′,1″-terphenyl: Synthesized by reacting with 1,4-dibromobenzene.[2]
-
Organic Light-Emitting Diodes (OLEDs): Used as a building block for materials in this field.[4]
Safety and Handling
3,4-Dimethoxyphenylboronic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
Precautionary Measures:
-
Handling: Use in a well-ventilated area or with local exhaust ventilation.[5][8] Avoid breathing dust.[5] Avoid contact with skin, eyes, and clothing.[5][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][5][8] A dust mask (e.g., type N95) is recommended when handling the solid.[2]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[5][8]
-
In case of eye contact: Rinse cautiously with water for several minutes.[5][8]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[5]
-
If swallowed: Rinse mouth with water.[9]
-
In all cases of exposure, seek medical attention if symptoms persist.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Avoid release into the environment.[5]
This technical guide provides a solid foundation for understanding the chemical properties and applications of 3,4-Dimethoxyphenylboronic acid. For specific applications, further consultation of the primary literature is recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-二甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (3,4-Dimethoxyphenyl)boronic acid | CAS#:122775-35-3 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
